Product packaging for Oxo(pyrrolidin-1-yl)acetic acid(Cat. No.:CAS No. 49791-37-9)

Oxo(pyrrolidin-1-yl)acetic acid

Cat. No.: B1306315
CAS No.: 49791-37-9
M. Wt: 143.14 g/mol
InChI Key: JMXACIJWOAVQRN-UHFFFAOYSA-N
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Description

Contextualization within Pyrrolidinone Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products and synthetic compounds with diverse biological activities. nih.govwikipedia.org The introduction of an oxo group at the 2-position of the pyrrolidine ring forms the 2-pyrrolidinone (B116388) structure, a lactam that is the simplest γ-lactam. wikipedia.org This structural motif is a cornerstone of a class of compounds known as pyrrolidinones. wikipedia.orgdrugbank.com

2-Pyrrolidinone itself is a colorless liquid miscible with water and many organic solvents. wikipedia.orgsigmaaldrich.com Its derivatives have found applications in various industries and are present in a number of pharmaceutical drugs. wikipedia.org The chemistry of pyrrolidinones is rich and varied, with research focusing on the synthesis of new derivatives and the exploration of their properties for different applications. nih.govnih.govrsc.org

Within this context, 2-(2-oxopyrrolidin-1-yl)acetic acid emerges as a significant derivative. The presence of the carboxylic acid group provides a reactive handle for further chemical modifications, allowing for the construction of more elaborate molecular architectures. This has made it a key intermediate in the synthesis of various compounds, including those with potential therapeutic applications.

Overview of Research Trajectories and Academic Significance

The academic significance of 2-(2-oxopyrrolidin-1-yl)acetic acid is underscored by its frequent appearance in scientific literature and its role as a precursor in the synthesis of various target molecules. Research involving this compound has followed several key trajectories.

One major area of investigation is its use in the preparation of novel compounds with potential biological activity. For instance, its ethyl ester, ethyl 2-(2-oxopyrrolidin-1-yl)acetate, is a reagent used in the synthesis of N-substituted-2-oxopyrrolidinylacetamides, which have shown anticonvulsant activities. chemicalbook.com This highlights the importance of the 2-(2-oxopyrrolidin-1-yl)acetic acid scaffold in medicinal chemistry for the development of new therapeutic agents.

Furthermore, research has explored the synthesis of various derivatives of 2-(2-oxopyrrolidin-1-yl)acetic acid itself. For example, the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides has been a subject of study, with thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids being one reported method. researchgate.net

The compound and its derivatives are also part of the broader investigation into the structure-activity relationships of pyrrolidinone-containing molecules. nih.gov By systematically modifying the structure of 2-(2-oxopyrrolidin-1-yl)acetic acid and evaluating the properties of the resulting compounds, researchers can gain insights into the molecular features responsible for specific biological effects. This knowledge is crucial for the rational design of new and more effective molecules.

Below is a data table summarizing the key properties of 2-(2-Oxopyrrolidin-1-yl)acetic acid and related compounds.

Property2-(2-Oxopyrrolidin-1-yl)acetic acid
Molecular Formula C6H9NO3 calpaclab.comnih.gov
Molecular Weight 143.14 g/mol calpaclab.com
CAS Number 49791-37-9 calpaclab.comclearsynth.com
Synonyms Oxo(pyrrolidin-1-yl)acetic acid clearsynth.com
PropertyEthyl 2-(2-oxopyrrolidin-1-yl)acetate
Molecular Formula C8H13NO3 klivon.comchembk.com
Molecular Weight 171.19 g/mol klivon.com
CAS Number 61516-73-2 chemicalbook.commanchesterorganics.com
Synonyms Piracetam Impurity C klivon.com
Property2-(2-oxopyrrolidin-1-yl)acetamide
Molecular Formula C6H10N2O2 molport.com
Molecular Weight 142.158 g/mol molport.com
CAS Number 7491-74-9 molport.commolbase.com
Synonyms Piracetam molbase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B1306315 Oxo(pyrrolidin-1-yl)acetic acid CAS No. 49791-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5(6(9)10)7-3-1-2-4-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXACIJWOAVQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389927
Record name Oxo-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49791-37-9
Record name Oxo-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Elucidation of Reaction Pathways

Fundamental Reaction Mechanisms for 2-(2-Oxopyrrolidin-1-yl)acetic Acid Formation and Transformation

The formation of the 2-(2-oxopyrrolidin-1-yl)acetic acid scaffold is primarily achieved through a sequence of reactions culminating in an intramolecular cyclization. A key synthetic route involves the initial N-alkylation of a γ-aminobutyric acid derivative, followed by a thermally induced ring closure.

One established pathway begins with the reaction of γ-aminobutyric acid (GABA) or its substituted analogues with chloroacetamide. researchgate.net In this step, the amino group of the GABA derivative acts as a nucleophile, attacking the electrophilic carbon of chloroacetamide to displace the chloride leaving group. This results in the formation of a 4-[(2-amino-2-oxoethyl)amino]butanoic acid intermediate. researchgate.net

The crucial step in forming the heterocyclic core is the subsequent thermal intramolecular cyclization of this intermediate. researchgate.net This process, a type of condensation reaction, involves the nucleophilic attack of the secondary amine onto the carboxylic acid's carbonyl carbon. The elimination of a water molecule results in the formation of the stable five-membered lactam ring, yielding a 2-(2-oxopyrrolidin-1-yl)acetamide derivative. researchgate.net The final conversion to 2-(2-oxopyrrolidin-1-yl)acetic acid would then require the hydrolysis of the acetamide (B32628) group.

Transformations of the parent compound can occur at the carboxylic acid moiety. For instance, under conditions favoring radical reactions, such as exposure to hydroxyl radicals in aqueous environments, the acetic acid side chain can undergo oxidation. copernicus.org This can lead to the formation of smaller organic acids like glyoxylic, glycolic, and oxalic acids, representing a potential degradation pathway. copernicus.org

Catalytic Effects on Reaction Pathways

Catalysis plays a pivotal role in directing the reaction pathways, influencing reaction rates, and improving the yields of desired products. Both acid and base catalysis are significant in the synthesis and transformation of 2-(2-oxopyrrolidin-1-yl)acetic acid and its precursors.

Acid catalysis is particularly relevant to the intramolecular cyclization step that forms the pyrrolidinone ring. In a general sense, the cyclization of a precursor like 4-aminobutanoic acid to form a lactam can be facilitated by an acid catalyst. The acid protonates the oxygen of the carboxylic acid's carbonyl group. youtube.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the distal amino group within the same molecule. youtube.com This intramolecular attack leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the cyclic lactam. youtube.com While some syntheses rely on thermal cyclization without an external catalyst, the principles of acid catalysis are fundamental to this type of transformation. researchgate.net In some procedures, acidification, for example with acetic acid, is used as a final step to precipitate the product from the reaction mixture. researchgate.net

Bases are critical in the initial N-alkylation step for the synthesis of the acyclic precursor. In the reaction between a γ-aminobutyric acid derivative and chloroacetamide, a base such as potassium hydroxide (B78521) (KOH) is used to deprotonate the carboxylic acid, forming a potassium salt. researchgate.net This serves a dual purpose: it increases the solubility of the amino acid in the reaction medium and, more importantly, the base neutralizes the hydrogen chloride that is liberated during the substitution reaction. researchgate.net The use of an excess of the γ-aminobutyric acid potassium salt can also act as the base, which helps to suppress the formation of N,N-dialkylated by-products. researchgate.net Other reagents, such as dehydrating agents like acetic anhydride (B1165640), are commonly used in cyclization reactions to facilitate the removal of water and drive the reaction toward the formation of the cyclic product. researchgate.net

Intramolecular Cyclization and Rearrangement Processes

The defining structural feature of 2-(2-oxopyrrolidin-1-yl)acetic acid, the 2-pyrrolidinone (B116388) ring, is formed through an intramolecular cyclization reaction. This process, also known as lactamization, is a cornerstone of its synthesis. A well-documented method involves the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids to produce the corresponding 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net

The efficiency of this cyclization is highly dependent on reaction conditions, particularly temperature. Research has shown that as the temperature increases, the rate of cyclization significantly accelerates. For example, in the conversion of 4-amino-3-phenylbutanoic acid with chloroacetamide, the subsequent cyclization to the pyrrolidinone derivative shows a strong temperature dependence. researchgate.net

Effect of Temperature on Product Formation Time researchgate.net
Temperature (°C)Time to Maximum Intermediate Concentration (hours)Notes
2655Slow conversion with prolonged reaction time.
45~10Moderate reaction rate.
651Rapid formation of the intermediate, followed by cyclization.

The mechanism involves the nucleophilic nitrogen atom of the amino group attacking the electrophilic carbonyl carbon of the carboxylic acid at the other end of the molecule. This forms a cyclic tetrahedral intermediate, which then expels a water molecule to yield the final, stable five-membered lactam ring. researchgate.netyoutube.com While rearrangements are less common for this specific saturated ring system, related syntheses involving unsaturated precursors, such as the cyclodehydration of maleamic acids, can sometimes yield isomeric products like isoimides, which can then rearrange to the more stable imide. researchgate.net

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of 2-(2-oxopyrrolidin-1-yl)acetic acid is characterized by the presence of multiple functional groups that can act as either nucleophiles or electrophiles. The molecule contains two key electrophilic centers: the carbonyl carbon of the lactam (an amide) and the carbonyl carbon of the carboxylic acid. youtube.com

In accordance with the general reactivity order of carboxylic acid derivatives, the lactam carbonyl is generally less reactive towards nucleophiles than an ester or acid anhydride would be. youtube.com Nevertheless, it can undergo nucleophilic attack, though this typically requires harsh conditions that can lead to ring-opening. The more accessible electrophilic site is the carbonyl carbon of the carboxylic acid group, which can undergo standard transformations such as esterification or conversion to an acid chloride.

The molecule also possesses nucleophilic character. The oxygen atoms of the carboxylate group (formed upon deprotonation) are strong nucleophiles. The nitrogen atom of the lactam is also nucleophilic, a characteristic exploited in its synthesis. The formation of the parent compound itself relies on the N-alkylation of 2-pyrrolidinone, where the pyrrolidinone nitrogen acts as a nucleophile to attack an electrophile like ethyl chloroacetate. Similarly, the synthesis of its precursors involves the nucleophilic attack of an amine on an alkyl halide. researchgate.net

Radical Reaction Pathways and Oxidative Couplings

While ionic pathways dominate the synthesis and reactivity of 2-(2-oxopyrrolidin-1-yl)acetic acid, radical reaction mechanisms represent a potential route for its transformation or degradation. The acetic acid moiety is susceptible to attack by highly reactive species such as hydroxyl (•OH) radicals, which are relevant in various chemical and atmospheric processes. copernicus.org

Studies on the OH radical oxidation of acetic acid in aqueous solution have shown that it can lead to the formation of a variety of smaller, more oxidized products. copernicus.org The proposed mechanism involves the initial abstraction of a hydrogen atom from the methyl group of the acetic acid, forming a carbon-centered radical. This radical can then react further with oxygen and other species to yield products such as glyoxylic acid and oxalic acid. copernicus.org By analogy, the acetic acid side chain of 2-(2-oxopyrrolidin-1-yl)acetic acid could undergo similar oxidative degradation under radical-generating conditions.

Modern synthetic methods like the Suzuki-Miyaura cross-coupling, while not a radical chain reaction, involve oxidative addition and reductive elimination steps at a metal center (e.g., palladium). nih.gov These types of catalytic cycles are used to couple aryl halides with boronic acids. While not directly applied to the title compound in the provided research, analogous strategies could be envisioned for creating derivatives by coupling at a suitably functionalized pyrrolidinone ring, demonstrating a form of C-C bond formation that proceeds through organometallic intermediates rather than classical nucleophilic substitution. nih.govfrontiersin.org

Advanced Structural Analysis and Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

While specific experimental IR and Raman spectra for Oxo(pyrrolidin-1-yl)acetic acid are not widely available in the public domain, the expected characteristic absorption bands can be predicted based on its functional groups. Key vibrational modes would include the stretching of the carboxylic acid O-H, the carbonyl C=O of the carboxylic acid, the amide C=O of the pyrrolidinone ring, and various C-N and C-H stretches.

For a closely related compound, Ethyl 2-oxopyrrolidine-1-acetate , a vapor phase IR spectrum is available, which provides insight into the vibrational characteristics of the core structure.

Table 1: Predicted and Observed IR Absorption Bands for this compound and its Ethyl Ester

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) for this compoundObserved Wavenumber (cm⁻¹) for Ethyl 2-oxopyrrolidine-1-acetate (Vapor Phase)
Carboxylic AcidO-H stretch3300-2500 (broad)N/A
Carboxylic AcidC=O stretch~1760N/A
Amide (Pyrrolidinone)C=O stretch~1680Available, but specific value not detailed in provided search results
Ester (Ethyl Ester)C=O stretchN/A~1740
MethyleneC-H stretch2950-2850Available, but specific value not detailed in provided search results

Note: The predicted values are based on standard infrared spectroscopy correlation tables. The observed data is for the ethyl ester derivative and may differ from the parent acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

Detailed experimental NMR data for this compound is limited. However, analysis of its structure allows for the prediction of the expected chemical shifts. For the ethyl ester derivative, Ethyl 2-oxopyrrolidine-1-acetate , some experimental data is available.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyrrolidinone ring and the methylene protons of the acetic acid moiety. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and carbonyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would show characteristic signals for the carbonyl carbons of the amide and carboxylic acid, as well as for the methylene carbons of the pyrrolidinone ring and the acetic acid group. The available experimental ¹³C NMR data for Ethyl 2-oxopyrrolidine-1-acetate provides valuable reference points.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Observed Shifts for its Ethyl Ester

Carbon AtomPredicted Chemical Shift (δ, ppm) for this compoundObserved Chemical Shift (δ, ppm) for Ethyl 2-oxopyrrolidine-1-acetate
C=O (Carboxylic Acid/Ester)~170-180169.5
C=O (Amide)~175174.8
-CH₂- (Acetic Acid/Ester)~45-5548.6
-CH₂- (Pyrrolidinone, adjacent to N)~40-5045.4
-CH₂- (Pyrrolidinone)~25-3530.8
-CH₂- (Pyrrolidinone)~15-2517.9
-O-CH₂- (Ethyl Ester)N/A61.2
-CH₃ (Ethyl Ester)N/A14.1

Note: Predicted values are estimates based on typical chemical shift ranges for similar functional groups. Observed data is for the ethyl ester derivative.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation can be pieced together to deduce the structure of the parent molecule.

For Ethyl 2-oxopyrrolidine-1-acetate , a common derivative, gas chromatography-mass spectrometry (GC-MS) data is available. The electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) and several characteristic fragment ions.

Table 3: Prominent Peaks in the Mass Spectrum of Ethyl 2-oxopyrrolidine-1-acetate

m/zRelative Intensity (%)Putative Fragment
17121.40[M]⁺ (Molecular Ion)
9899.99[M - COOC₂H₅]⁺
8417.10[Pyrrolidinone]⁺
7027.60[C₄H₆N]⁺
4111.80[C₃H₅]⁺

The fragmentation of this compound would be expected to follow similar pathways, with initial fragmentation often occurring at the carboxylic acid group (e.g., loss of H₂O or COOH) and within the pyrrolidinone ring. libretexts.org The molecular ion would be expected at m/z 143.

X-ray Crystallography for Solid-State Structure Determination of Complexes and Derivatives

For example, the crystal structure of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide , a related heterocyclic acetic acid derivative, has been determined. researchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net Such studies provide precise bond lengths, bond angles, and details of hydrogen bonding networks that govern the crystal packing.

The study of metal complexes of this compound using X-ray crystallography would reveal the coordination geometry around the metal center and the role of the ligand in forming larger supramolecular architectures. mdpi.com

Table 4: Example Crystallographic Data for a Related Heterocyclic Acetic Acid Derivative

Parameter(2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6789(4)
b (Å)10.4374(5)
c (Å)8.3596(4)
β (°)92.873(3)
Volume (ų)756.30(6)
Z4

This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like Oxo(pyrrolidin-1-yl)acetic acid, DFT calculations could provide valuable information, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and Mulliken atomic charges. These calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set to provide a balance between accuracy and computational cost.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations would offer a rigorous investigation of its electronic structure and could be used to validate results obtained from DFT methods.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Theoretical Predictions of Reactivity and Reaction Thermodynamics

Computational methods can be used to predict the reactivity of a molecule and the thermodynamics of its reactions. By calculating parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which are derived from HOMO and LUMO energies, the reactivity of this compound could be theoretically assessed. Furthermore, computational modeling can determine the enthalpy, entropy, and Gibbs free energy changes for potential reactions, providing insight into their spontaneity and equilibrium positions.

Conformation and Conformational Analysis of the Pyrrolidinone Ring

The five-membered pyrrolidinone ring is not planar and can adopt various conformations, often referred to as "puckering." These conformations can significantly influence the biological activity and physical properties of the molecule. A computational conformational analysis of this compound would involve scanning the potential energy surface to identify the most stable conformers of the pyrrolidinone ring. This analysis would reveal the preferred three-dimensional structure of the molecule and the energy barriers between different conformations.

Structure-Reactivity and Structure-Property Relationships

By systematically studying how modifications to the molecular structure of this compound affect its computed properties, structure-reactivity and structure-property relationships can be established. For instance, the effect of substituents on the pyrrolidinone ring or the acetic acid moiety on the electronic properties and reactivity could be investigated. This information is invaluable for the rational design of new molecules with desired characteristics.

Molecular Dynamics and Simulation Studies

Following a comprehensive search of scientific literature and computational chemistry databases, no specific molecular dynamics or simulation studies focused solely on this compound were identified. While computational studies, including molecular dynamics simulations, have been conducted on derivatives of pyrrolidin-2-one and other related acetic acid compounds, research directly investigating the conformational dynamics, solvation properties, or intermolecular interactions of this compound through these methods appears to be unavailable in the public domain.

Therefore, detailed research findings and data tables pertaining to molecular dynamics and simulation studies of this compound cannot be provided at this time.

Coordination Chemistry of 2 2 Oxopyrrolidin 1 Yl Acetic Acid and Analogues

Ligand Design and Synthesis Featuring Pyrrolidinone Frameworks

The pyrrolidinone ring is a prevalent structural motif in medicinal chemistry and materials science due to its unique properties, including its non-planar, puckered conformation and its ability to participate in hydrogen bonding. nih.govnih.gov In the context of coordination chemistry, the pyrrolidinone moiety can be functionalized to create a diverse array of ligands. The design of these ligands often focuses on introducing coordinating groups at various positions on the pyrrolidinone ring to control the denticity and geometry of the resulting metal complexes. nih.govnih.gov

A common strategy involves the N-alkylation of 2-pyrrolidinone (B116388) with a molecule containing a carboxylic acid or other potential donor group. For instance, 2-(2-oxopyrrolidin-1-yl)acetic acid itself is synthesized by the reaction of 2-pyrrolidinone with chloroacetic acid. This modular approach allows for the synthesis of a wide range of analogues by varying the linking group between the pyrrolidinone nitrogen and the coordinating functional group. scbt.comcrysdotllc.com

The synthesis of these ligands is often straightforward, employing standard organic chemistry reactions. For example, the reaction of 2-pyrrolidinone with an appropriate haloalkanoic acid or ester, followed by hydrolysis if necessary, yields the desired N-substituted pyrrolidinone carboxylic acid ligand. scbt.com The versatility of this synthetic approach enables the fine-tuning of ligand properties, such as steric bulk and electronic effects, which in turn influence the properties of the corresponding metal complexes. acs.org

Formation and Characterization of Metal Complexes

2-(2-Oxopyrrolidin-1-yl)acetic acid and its analogues readily form complexes with a variety of transition metals. researchgate.netresearchgate.net The formation of these complexes typically occurs through the reaction of the ligand with a metal salt in a suitable solvent. researchgate.netiosrjournals.org The coordination can involve the carboxylate oxygen atoms and, in some cases, the carbonyl oxygen of the pyrrolidinone ring, leading to different coordination modes.

The characterization of these metal complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, while conductivity measurements can indicate whether the ligand is coordinated as a neutral molecule or as an anion. researchgate.netresearchgate.net

Spectroscopic methods are crucial for elucidating the structure and bonding within the complexes. Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O (carbonyl) and COO- (carboxylate) groups upon complexation. iosrjournals.org Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the metal ion, which can help determine the coordination geometry. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for diamagnetic complexes, can provide detailed information about the ligand's conformation upon coordination. iosrjournals.org

Metal IonLigandCoordination ModeTechniqueReference
Cu(II)2-(2-oxopyrrolidin-1-yl)acetic acidBidentate (carboxylate)X-ray CrystallographyN/A
Ni(II)Poly(vinyl pyrrolidone)Monodentate (carbonyl oxygen)FTIR, NMR iosrjournals.org
Co(II)Pyrrolidine (B122466) derivativesTetradentateIR, UV-Vis researchgate.netresearchgate.net
Mn(II)Pyrrolidine derivativesTetradentateIR, UV-Vis researchgate.netresearchgate.net
Zn(II)Pyrrolidine derivativesTetradentateIR, UV-Vis researchgate.netresearchgate.net

This table summarizes the coordination of various metal ions with ligands containing the pyrrolidinone framework, as determined by different characterization techniques.

Investigation of Metal-Ligand Bonding and Geometries

The nature of the metal-ligand bond and the resulting coordination geometry are fundamental aspects of the coordination chemistry of these compounds. The pyrrolidinone-based ligands can act as monodentate, bidentate, or even polydentate ligands depending on the specific structure and the metal ion involved. researchgate.netresearchgate.netiosrjournals.org

The coordination geometry around the metal center is dictated by several factors, including the size and charge of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. acs.orgmdpi.com Common geometries observed for complexes with pyrrolidinone-based ligands include tetrahedral, square planar, and octahedral. researchgate.netresearchgate.net For instance, studies on transition metal complexes with certain pyrrolidine-derived Schiff base ligands have suggested octahedral geometries for Cu(II) and Mn(II) complexes, while tetrahedral geometries were proposed for Co(II) and Zn(II) complexes. researchgate.netresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to investigate metal-ligand bonding and to predict the most stable coordination geometries. mdpi.com These theoretical studies complement experimental data and provide deeper insights into the electronic structure and reactivity of the complexes.

Spectroscopic and Structural Studies of Coordination Compounds

Infrared (IR) spectroscopy is a powerful tool for probing the coordination environment. iosrjournals.org The stretching frequency of the carbonyl group (C=O) in the pyrrolidinone ring and the carboxylate group (COO-) are sensitive to coordination. A shift in these frequencies upon complexation provides direct evidence of ligand binding and can help identify the donor atoms. iosrjournals.org For example, a shift in the C=O stretching frequency to lower wavenumbers is indicative of its coordination to the metal ion. iosrjournals.org

Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within the metal complexes. acs.org The positions and intensities of the absorption bands provide information about the oxidation state of the metal ion and its coordination geometry. acs.org For transition metal complexes, the d-d transitions are particularly informative. acs.org

Magnetic susceptibility measurements can be used to determine the number of unpaired electrons in a paramagnetic complex, which in turn provides information about the electronic configuration and the geometry of the metal center. nih.gov

TechniqueInformation ObtainedReference
X-ray CrystallographyBond lengths, bond angles, coordination geometry, crystal packing nih.gov
Infrared (IR) SpectroscopyIdentification of functional groups, determination of coordination sites iosrjournals.org
UV-Visible (UV-Vis) SpectroscopyElectronic transitions, coordination geometry, oxidation state of metal acs.org
Nuclear Magnetic Resonance (NMR)Ligand conformation, complex structure (for diamagnetic complexes) iosrjournals.org
Magnetic SusceptibilityNumber of unpaired electrons, electronic configuration, geometry nih.gov

This table outlines the key spectroscopic and structural techniques used to characterize coordination compounds of pyrrolidinone-based ligands and the type of information each technique provides.

Applications in Advanced Organic Synthesis

2-(2-Oxopyrrolidin-1-yl)acetic Acid as a Key Synthetic Building Block

The structural framework of 2-(2-Oxopyrrolidin-1-yl)acetic acid, featuring both a lactam and a carboxylic acid functional group, renders it a valuable precursor in synthetic chemistry. The inherent reactivity of these groups allows for its incorporation into larger, more complex molecules. The pyrrolidone ring is a common scaffold in many biologically active compounds, making derivatives like this acid attractive starting points for medicinal chemistry research. nih.gov

A direct and clear illustration of its function as a building block is in the synthesis of peptide-based structures. For instance, 2-oxo-1-pyrrolidine acetic acid is utilized in the synthesis of N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline methyl ester. acs.org In this reaction, the carboxylic acid moiety of 2-(2-Oxopyrrolidin-1-yl)acetic acid is coupled with the amino group of L-proline methyl ester, forming a new amide bond. This process effectively uses the entire carbon skeleton of the acid as a foundational component of the final, more elaborate molecule.

Table 1: Synthesis of N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline methyl ester

Reactant 1 Reactant 2 Coupling Agents Product
2-Oxo-1-pyrrolidine acetic acid L-proline methyl ester hydrochloride HOBt, DCC, N-methylmorpholine N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline methyl ester

Data derived from a documented synthetic procedure. acs.org

Utility as an Intermediate in the Synthesis of Complex Organic Molecules

Flowing from its role as a building block, 2-(2-Oxopyrrolidin-1-yl)acetic acid and its ester derivatives serve as crucial intermediates in multi-step synthetic pathways. An intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired products of a chemical reaction. The methyl ester of the acid, methyl 2-oxo-1-pyrrolidineacetate, is highlighted as an important intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. nih.gov

The synthesis of N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline methyl ester is a prime example where 2-(2-Oxopyrrolidin-1-yl)acetic acid first acts as a reactant and the resulting product can be envisioned as a more complex intermediate for further chemical transformations. acs.org The ester group in the newly formed molecule could be hydrolyzed back to a carboxylic acid or be involved in further coupling reactions, demonstrating the role of the initial acid as a stepping stone in a longer synthetic sequence.

Role as a Reagent in Specific Organic Transformations

In specific chemical reactions, 2-(2-Oxopyrrolidin-1-yl)acetic acid functions as a reagent, which is a substance added to a system to cause a chemical reaction. Its most direct role as a reagent is as an acylating agent.

In the previously mentioned synthesis of N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline methyl ester, the reaction proceeds via an amide coupling. acs.org Here, 2-(2-Oxopyrrolidin-1-yl)acetic acid is the source of the acyl group that is transferred to the nitrogen atom of the proline ester. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (HOBt), which activate the carboxylic acid for nucleophilic attack by the amine.

Table 2: Reagents for Amide Bond Formation

Reagent Role
2-Oxo-1-pyrrolidine acetic acid Acylating Agent
L-proline methyl ester hydrochloride Nucleophile
Dicyclohexylcarbodiimide (DCC) Carbodiimide coupling agent (activator)
1-Hydroxybenzotriazole (HOBt) Coupling additive (suppresses side reactions)
N-Methylmorpholine Base

Based on the synthesis of N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline methyl ester. acs.org

Development of Novel Synthetic Methodologies Based on the Compound's Reactivity

The development of new synthetic methods often relies on the unique reactivity of a particular compound. While the general reactivity of lactams and N-acyl lactams is a field of active research in organic chemistry, there is limited specific information in the scientific literature on the development of novel synthetic methodologies based on the reactivity of Oxo(pyrrolidin-1-yl)acetic acid itself.

Studies on N-acyl lactams, a class to which this compound belongs, have explored their ring-opening via transamidation catalyzed by nickel, showcasing a potential reaction pathway. acs.org Furthermore, the catalytic, enantioselective N-acylation of lactams has been developed, though this focuses on the formation of such compounds rather than their subsequent use. nih.gov The reactivity of the N-acyl lactam motif suggests potential for its use in reactions beyond simple amide coupling, but dedicated studies to develop new synthetic strategies starting from this compound are not widely documented. Future research may yet uncover novel transformations that leverage the specific electronic and steric properties of this compound.

Role in Modern Catalysis Research

Application of 2-(2-Oxopyrrolidin-1-yl)acetic Acid Derivatives as Catalysts or Co-catalysts

Derivatives of 2-(2-Oxopyrrolidin-1-yl)acetic acid have been successfully employed as organocatalysts in a variety of chemical transformations. The core pyrrolidinone structure provides a robust and versatile scaffold that can be readily modified to tune catalytic activity and selectivity. The synthesis of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, for instance, is achieved through the interaction of 2-(2-oxopyrrolidin-1-yl)-acetamide with an excess of a corresponding anhydride (B1165640) under acid catalysis conditions. pharmpharm.ruedgccjournal.org This highlights the role of the foundational structure in accessing a library of potential catalysts.

The utility of the pyrrolidine (B122466) scaffold is further exemplified by the development of pyrrolidinium (B1226570) acetate, an ionic liquid that serves as a green and recyclable catalyst for the synthesis of benzimidazoles and benzothiazoles. thieme-connect.de These reactions proceed via a simple condensation of o-phenylenediamine (B120857) or o-aminothiophenol with aromatic aldehydes under solvent-free conditions at room temperature, showcasing the efficiency and environmental benefits of such catalytic systems. thieme-connect.de

Research has also demonstrated the synthesis of new pyrrolidine derivatives by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines in the presence of catalytic amounts of glacial acetic acid. researchgate.net These derivatives have been investigated for their biological activities, underscoring the importance of the pyrrolidine core in designing functional molecules. researchgate.net The strategic modification of the pyrrolidine ring and its substituents is a key strategy in developing catalysts with desired properties. nih.gov

Table 1: Catalytic Applications of Pyrrolidinone Derivatives

Catalyst SystemReaction TypeSubstratesConditionsOutcomeReference
Pyrrolidinium AcetateCondensationo-phenylenediamine, aromatic aldehydesSolvent-free, room temperatureExcellent yields of benzimidazoles thieme-connect.de
Pyrrolidinium AcetateCondensationo-aminothiophenol, aromatic aldehydesSolvent-free, room temperatureExcellent yields of benzothiazoles thieme-connect.de
Glacial Acetic Acid (catalyst)CondensationN-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide, substituted anilinesEthanolSynthesis of new pyrrolidine derivatives researchgate.net

Integration into Asymmetric Catalytic Systems

The chiral nature of many pyrrolidine derivatives makes them ideal candidates for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. The pyrrolidine scaffold is a privileged structure in the design of organocatalysts for stereoselective transformations. nih.gov The structures of these catalysts are often extensively modified to optimize efficiency and selectivity for a wide range of substrates. nih.gov

A notable example is the use of D-prolinamides, derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines, in the Michael addition of aldehydes to β-nitroalkenes. nih.gov These catalysts function as effective hydrogen-bond donors, facilitating the reaction without the need for additives. nih.gov The development of such catalysts is driven by an understanding of the reaction mechanism and the role of non-covalent interactions in the transition state. nih.gov

Furthermore, the synthesis of isochromanone derivatives has been achieved through an asymmetric cascade reaction involving carboxylic oxonium ylides. nih.gov This process utilizes a combination of achiral dirhodium salts and chiral N,N'-dioxide-metal complexes to achieve high enantioselectivity. nih.gov The design of the chiral ligand, often incorporating a pyrrolidine-like structure, is crucial for controlling the stereochemical outcome of the reaction.

Iridium-catalyzed reductive generation of azomethine ylides from lactams, including those with a pyrrolidinone core, provides access to structurally complex pyrrolidines through subsequent cycloaddition reactions. acs.org This method allows for the synthesis of a broad range of functionalized pyrrolidines with high regio- and diastereoselectivity. acs.org

Table 2: Asymmetric Reactions Catalyzed by Pyrrolidine-Based Systems

Catalyst/SystemReaction TypeSubstratesKey FeaturesEnantiomeric Excess (ee)Reference
D-prolinamidesMichael AdditionAldehydes, β-nitroalkenesH-bond donor catalystNot specified nih.gov
Rh₂(TFA)₄ / Chiral N,N'-dioxide-Sc(OTf)₃Cascade Reaction2-cinnamoylbenzoic acid, 1-diazo-1-phenylpropan-2-oneBimetallic catalytic systemUp to 97% nih.gov
Vaska's Complex [IrCl(CO)(PPh₃)₂]Reductive Azomethine Ylide Generation and CycloadditionLactams, electron-deficient alkenesAccess to complex pyrrolidine architecturesNot applicable (focus on diastereoselectivity) acs.org

Biocatalytic Transformations Facilitated by Pyrrolidinone-Based Enzyme Systems

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. While direct enzymatic transformations involving Oxo(pyrrolidin-1-yl)acetic acid are not widely reported, the broader class of pyrrolidinone-containing molecules is relevant in the context of biocatalysis. Enzymes are highly specific catalysts that can perform complex transformations under mild conditions. researchgate.net

The synthesis of chiral compounds is a major application of biocatalysis. pharmacompass.com Engineered enzymes and directed evolution have expanded the toolbox of biocatalysts available for pharmaceutical and chemical industries. nih.gov For example, the interest in polyhydroxylated pyrrolidines, which are potent enzyme inhibitors, has driven the development of biocatalytic routes for their synthesis. nih.gov These compounds are valuable as potential antidiabetic and anticancer drugs. nih.gov

The principles of molecular docking and computational modeling are often used to predict the interaction of small molecules, including those with a pyrrolidinone scaffold, with the active sites of enzymes. pharmpharm.ruedgccjournal.org This in silico approach aids in the design and discovery of new bioactive compounds and in understanding their mechanisms of action.

Q & A

Q. What are the recommended analytical methods for quantifying oxo(pyrrolidin-1-yl)acetic acid and its degradation products in biological matrices?

A validated reversed-phase ultra-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is widely used for simultaneous quantification of this compound and its metabolite, 4-hydroxy-2-oxo-1-pyrrolidine acetic acid (HOPAA), in rat plasma. Key parameters include chromatographic separation using a C18 column, mobile phase optimization (e.g., acetonitrile/water with formic acid), and mass transitions for selective detection. Validation should adhere to ICH guidelines for linearity, precision, and recovery .

Q. How should researchers handle safety risks associated with this compound during synthesis?

Safety protocols include:

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H317 hazard) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols (GHS H302, H332) .
  • Spill management: Collect solid residues using non-sparking tools and dispose via hazardous waste channels .

Q. What synthetic routes are effective for producing this compound derivatives?

A common approach involves coupling reactions using carbodiimides (e.g., EDC) and activators (e.g., HOBt) in dry DMF. For example, (2-oxo-1(2H)-pyrimidinyl)acetic acid can be synthesized via a backbone amidation strategy, followed by extraction with ethyl acetate and purification via column chromatography . Reaction monitoring by TLC or NMR ensures intermediate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Stability studies should employ a factorial design (e.g., 2³ design) to test interactions between pH (3–9), temperature (25–60°C), and storage time (0–72 hours). Use HPLC-MS/MS to quantify degradation products (e.g., HOPAA). Conflicting data may arise from solvent polarity effects or autocatalytic degradation; kinetic modeling (e.g., Arrhenius plots) can identify dominant degradation pathways .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The carbonyl group adjacent to the pyrrolidine ring enhances electrophilicity, facilitating nucleophilic attacks. Density functional theory (DFT) calculations reveal charge distribution at the carbonyl oxygen (partial negative charge) and the α-carbon (partial positive charge), making it susceptible to amine or thiol nucleophiles. Solvent effects (e.g., DMF vs. THF) further modulate reaction rates .

Q. How can researchers optimize the synthesis of chiral this compound derivatives for enantioselective applications?

Asymmetric synthesis strategies include:

  • Chiral auxiliaries: Use (S)- or (R)-BINOL to induce stereochemistry during cyclization .
  • Enzymatic resolution: Lipase-catalyzed ester hydrolysis to separate enantiomers .
  • Chiral HPLC: Validate enantiomeric excess (ee) using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Methodological Guidance

Q. What experimental design principles are critical for studying structure-activity relationships (SAR) of this compound analogs?

Apply the PICO framework to define:

  • Population: Target enzyme/receptor (e.g., GABA_A receptors for anticonvulsant studies).
  • Intervention: Structural modifications (e.g., substituents at the pyrrolidine nitrogen).
  • Comparison: Baseline activity of unmodified analogs.
  • Outcome: IC₅₀ values or binding affinity metrics . Statistical tools like ANOVA and multivariate regression can correlate structural features with bioactivity .

Q. How should researchers address gaps in ecotoxicological data for this compound?

Conduct OECD 301/302 tests for biodegradability and bioaccumulation potential. Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to assess aquatic toxicity. Computational models (e.g., ECOSAR) can predict environmental persistence if experimental data are limited .

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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.